Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1379338-27-8
VCID: VC16019645
InChI: InChI=1S/C8H6N2O3S/c1-13-8(12)6-9-4-2-3-14-5(4)7(11)10-6/h2-3H,1H3,(H,9,10,11)
SMILES:
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol

Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

CAS No.: 1379338-27-8

Cat. No.: VC16019645

Molecular Formula: C8H6N2O3S

Molecular Weight: 210.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate - 1379338-27-8

Specification

CAS No. 1379338-27-8
Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
IUPAC Name methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C8H6N2O3S/c1-13-8(12)6-9-4-2-3-14-5(4)7(11)10-6/h2-3H,1H3,(H,9,10,11)
Standard InChI Key YQVGUPBFPUAFLD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(C(=O)N1)SC=C2

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate, reflects its fused bicyclic system:

  • A thiophene ring (a five-membered aromatic ring containing sulfur) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms).

  • Substituents include a methyl ester group at position 2 and a keto group at position 4.

The Standard InChI key, InChI=1S/C8H6N2O3S/c1-13-8(12)6-9-4-2-3-14-5(4)7(11)10-6/h2-3H,1H3,(H,9,10,11), encodes its atomic connectivity and stereochemical details.

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate typically involves condensation reactions between thiophene derivatives and pyrimidine precursors. While explicit protocols for this compound are scarce, analogous thienopyrimidines are synthesized via:

  • Thermal cyclization: Heating 2-aminothiophene-3-carboxylic acid esters with urea or thiourea derivatives under reflux.

  • Microwave-assisted synthesis: Accelerating reaction rates and improving yields through controlled dielectric heating.

A generalized reaction pathway is outlined below:

2-Aminothiophene-3-carboxylate+Urea DerivativeΔ or MWThieno[3,2-d]pyrimidine Core+By-products\text{2-Aminothiophene-3-carboxylate} + \text{Urea Derivative} \xrightarrow{\Delta \text{ or MW}} \text{Thieno[3,2-d]pyrimidine Core} + \text{By-products}

Exact conditions (e.g., solvent, catalyst) remain proprietary but likely involve polar aprotic solvents like dimethylformamide (DMF).

Industrial-Scale Production

Industrial synthesis prioritizes yield optimization and purity control. Continuous flow reactors and automated systems may replace batch processes to enhance reproducibility. Post-synthesis purification often employs column chromatography or recrystallization .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC8H6N2O3S\text{C}_8\text{H}_6\text{N}_2\text{O}_3\text{S}
Molecular Weight210.21 g/mol
Purity≥95%
Storage ConditionsCool, dry environment (2–8°C recommended)
SolubilityLikely soluble in DMSO, DMF, and methanol

The compound’s melting point and logP (partition coefficient) are undocumented but can be estimated via computational models. Its UV-Vis spectrum likely exhibits absorption maxima near 250–300 nm due to aromatic π→π* transitions.

Applications in Materials Science

Thienopyrimidine derivatives are explored as:

  • Organic semiconductors: Their conjugated π-systems enable charge transport in thin-film transistors.

  • Fluorescent probes: Nitrogen and sulfur atoms facilitate tunable emission properties for bioimaging.

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling requires PPE (gloves, goggles) and ventilation. Spills should be neutralized with inert absorbents .

Future Research Directions

  • Mechanistic Studies: Elucidate targets in bacterial/cancer cells.

  • Structure-Activity Relationships (SAR): Modify ester groups to enhance potency.

  • Formulation Development: Improve aqueous solubility for in vivo testing.

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